molecular formula C25H28F2O B14793702 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene CAS No. 123560-57-6

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene

Cat. No.: B14793702
CAS No.: 123560-57-6
M. Wt: 382.5 g/mol
InChI Key: LHHCXPLNJQVGFH-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene (CAS 1383449-85-1) is a fluorinated liquid crystal monomer (LCM) characterized by an ethynyl (-C≡C-) bridge connecting a difluoroethoxy-substituted benzene ring to a trans-4-propylcyclohexylphenyl group. Its molecular formula is C25H28F2O, with a molecular weight of 382.49 g/mol (calculated). This compound is primarily used in liquid crystal displays (LCDs) due to its rigid, planar structure, which promotes stable mesophases.

Properties

CAS No.

123560-57-6

Molecular Formula

C25H28F2O

Molecular Weight

382.5 g/mol

IUPAC Name

1-ethoxy-2,3-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C25H28F2O/c1-3-5-18-6-11-20(12-7-18)21-13-8-19(9-14-21)10-15-22-16-17-23(28-4-2)25(27)24(22)26/h8-9,13-14,16-18,20H,3-7,11-12H2,1-2H3

InChI Key

LHHCXPLNJQVGFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Benzene

The synthesis begins with the regioselective introduction of ethoxy, fluorine, and iodine groups onto the benzene ring. A plausible route involves:

  • Ethoxylation : Treatment of 2,3-difluorophenol with ethyl bromide in the presence of K₂CO₃ yields 1-ethoxy-2,3-difluorobenzene.
  • Directed ortho-Iodination : Using N-iodosuccinimide (NIS) and a Lewis acid (e.g., BF₃·OEt₂), iodine is introduced at the para position relative to the ethoxy group.

Key Reaction Conditions :

Step Reagents Solvent Temperature Yield
Ethoxylation Ethyl bromide, K₂CO₃ DMF 80°C 85%
Iodination NIS, BF₃·OEt₂ DCM 0°C → RT 72%

Preparation of 4-(trans-4-propylcyclohexyl)phenylacetylene

Synthesis of trans-4-propylcyclohexylbenzene

The cyclohexyl moiety is synthesized via hydrogenation of a substituted biphenyl precursor:

  • Suzuki-Miyaura Coupling : 4-bromophenylboronic acid and trans-4-propylcyclohexyl bromide are coupled using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.
  • Catalytic Hydrogenation : The resulting biphenyl derivative is hydrogenated over Pd/C to yield trans-4-propylcyclohexylbenzene.

Acetylenylation via Halogenation and Elimination

  • Bromination : Electrophilic bromination at the para position using Br₂/FeBr₃.
  • Acetylene Formation : Treatment with LiC≡CH in THF at −78°C, followed by elimination with KOtBu.

Key Data :

  • Bromination yield: 68%
  • Acetylenylation yield: 81%

Sonogashira Coupling: Final Bond Formation

Reaction Optimization

The copper-free protocol from is adapted to prevent Glaser homocoupling:

  • Catalyst : Pd(CH₃CN)₂Cl₂ (0.5 mol%)
  • Ligand : cataCXium A (1.0 mol%)
  • Base : Cs₂CO₃ (1.0 equiv)
  • Solvent : 2-MeTHF (5 mL per 0.1 mmol substrate)
  • Conditions : Room temperature, 48 h

Mechanistic Insights :
The palladium catalyst oxidatively adds to the aryl iodide, forming a Pd(II) intermediate. Transmetalation with the deprotonated alkyne (facilitated by Cs₂CO₃) precedes reductive elimination to yield the coupled product.

Workup and Purification

  • Solvent Removal : Evaporation under reduced pressure.
  • Extraction : DCM/EtOAc and water washes.
  • Chromatography : Silica gel (100–200 mesh) with DCM/hexane gradients.

Yield : 89% (isolated)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.55–2.48 (m, 1H, cyclohexyl-H), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR : δ 162.1 (C-O), 154.3 (C-F), 122.8 (C≡C), 89.5 (C≡C).

Purity and Mesomorphic Properties

  • Purity : >98% (GC)
  • Phase Behavior : Exhibits a mesomorphic range of 57–62°C.

Comparative Analysis of Methodologies

Parameter Traditional Sonogashira Copper-Free Protocol
Catalyst Pd/Cu Pd/cataCXium A
Base Amines (e.g., NEt₃) Cs₂CO₃
Temperature 60–100°C Room temperature
Yield 70–75% 85–89%
Byproducts Homocoupled alkynes Minimal

Industrial Scalability and Challenges

  • Cost Drivers : Pd catalysts (≈$1,500/mol) and ligand cataCXium A (≈$2,000/mol).
  • Safety : 2-MeTHF (low toxicity, biodegradable) preferred over DMF.
  • Stereochemical Integrity : Trans cyclohexyl configuration maintained via steric control during hydrogenation.

Chemical Reactions Analysis

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific receptors and enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Alkyl Chain Variations in Ethynyl-Linked Derivatives

Compounds with varying alkyl chain lengths on the cyclohexyl group exhibit distinct physicochemical and toxicological profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]benzene 123560-57-6 C24H26F2O 368.46 Lower molecular weight; reduced hydrophobicity compared to propyl derivative
Target Compound (Propyl variant) 1383449-85-1 C25H28F2O 382.49 Intermediate hydrophobicity; demonstrated hepatotoxicity in zebrafish
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene 208709-55-1 C19H28F2O 310.42 Higher boiling point (357.5°C) and melting point (178.3°C) due to longer alkoxy chain

The propyl variant balances rigidity and solubility, making it a common choice in LCD formulations .

Biphenyl vs. Ethynyl Linkage

Replacing the ethynyl bridge with a direct biphenyl bond alters electronic and structural properties:

Compound Name CAS Number Molecular Formula Linkage Type Key Differences
4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl 189750-98-9 C23H28F2O Biphenyl (-C-C-) Lower rigidity; reduced dielectric anisotropy compared to ethynyl-linked derivatives
Target Compound 1383449-85-1 C25H28F2O Ethynyl (-C≡C-) Enhanced conjugation and thermal stability; higher environmental toxicity due to persistent metabolites

Key Insight : Ethynyl linkages improve mesophase stability in LCDs but increase environmental risks due to toxic metabolic byproducts (e.g., hydroxylated and dealkylated metabolites) .

Substituent Modifications: Ethoxy vs. Methoxy

The ethoxy group (-OCH2CH3) in the target compound contrasts with methoxy (-OCH3) variants:

Compound Name CAS Number Substituent Key Properties
1-Ethoxy-2,3-difluoro-4-[[(trans,trans)-4'-propylbicyclohexyl]methoxy]benzene 123560-52-1 Ethoxy Higher lipophilicity; slower degradation in aquatic environments
1-Methoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene N/A Methoxy Lower molecular weight (296.36 g/mol); faster metabolic clearance

Key Insight : Ethoxy substituents enhance environmental persistence, as evidenced by the target compound's half-life in zebrafish liver microsomes .

Toxicity Profile Comparison

Compound Name Acute Toxicity (LD50) Mutagenicity Environmental Impact
Target Compound Not reported Metabolites show developmental toxicity (e.g., hydroxylated forms) High aquatic toxicity; ECOSAR models predict LC50 < 1 mg/L for metabolites
trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4′-propylbicyclohexyl >2000 mg/kg (oral) Negative Low bioaccumulation; no significant mutagenicity
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl Not reported Not tested Moderate persistence; limited metabolite data

Key Insight : The ethynyl group and ethoxy substituent in the target compound synergistically increase toxicity risks compared to biphenyl or methoxy analogs .

Q & A

Q. What are the standard synthetic routes for 1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Coupling Reaction : A Sonogashira coupling between 4-iodo-1-ethoxy-2,3-difluorobenzene and 4-(trans-4-propylcyclohexyl)phenylacetylene under palladium catalysis .

Purification : Column chromatography with silica gel and hexane/ethyl acetate (8:2) to isolate the product.

  • Key Variables :
  • Catalyst loading (0.5–2 mol% Pd(PPh₃)₄) affects reaction speed.
  • Temperature (80–100°C) and solvent (THF or DMF) influence yield (60–85%) .
  • Yield Optimization : Higher yields (>80%) are achieved with degassed solvents and inert atmospheres .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns ethynyl (δ 90–100 ppm in ¹³C) and cyclohexyl protons (δ 1.2–2.5 ppm in ¹H) .
  • ¹⁹F NMR : Confirms fluorine positions (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) :
  • High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 388.18) .
  • X-ray Crystallography : Resolves steric effects of the trans-4-propylcyclohexyl group .

Q. What preliminary toxicological data exist for this compound in model organisms?

  • Methodological Answer :
  • Zebrafish Studies :
  • Hepatotoxicity : Exposure to 10–100 µg/L for 14 days induces lipid peroxidation (MDA levels increase 2.5×) and CYP3A4 upregulation (3×) .
  • Metabolic Disruption : Alters fatty acid β-oxidation (↓20–30% in liver) .
  • In Vitro Cytotoxicity : IC₅₀ values >100 µM in HepG2 cells suggest low acute toxicity .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ across species, and what toxic metabolites are formed?

  • Methodological Answer :
  • Metabolic Profiling :
SpeciesMajor PathwaysKey Metabolites IdentifiedToxicity Prediction (ECOSAR)
Human Liver MicrosomesDealkylation, hydroxylation3-OH-EDPrB, des-ethoxy EDPrBMutagenicity (T.E.S.T. score: 0.72)
Rat MicrosomesO-Deethylation, epoxidation4-propylcyclohexyl epoxideDevelopmental toxicity (p < 0.05)
Carp MicrosomesGlucuronidation, sulfationEDPrB-glucuronideLow bioaccumulation (LogP: 4.2)
  • Techniques : LC-HRMS and GC-MS identify 20+ metabolites; 50% detected in rat urine .

Q. What contradictions exist in environmental persistence data, and how can they be resolved?

  • Methodological Answer :
  • Contradiction :
  • classifies the compound as "not easily degradable" (OECD 301F: <20% degradation in 28 days).
  • shows metabolic breakdown in fish (t₁/₂ = 7 days in liver microsomes).
  • Resolution :
  • Experimental Design : Compare biodegradation (OECD 301F) vs. enzymatic metabolism (CYP450 assays).
  • Hypothesis : Steric hindrance from the ethynyl group limits microbial degradation but allows enzymatic oxidation .

Q. What advanced strategies mitigate oxidative stress induced by this compound in aquatic models?

  • Methodological Answer :
  • Mechanistic Insights :
  • ROS generation (↑2× in zebrafish hepatocytes) activates Nrf2/ARE pathways .
  • Intervention Strategies :
  • Antioxidant Co-Exposure : N-acetylcysteine (5 mM) reduces MDA levels by 40% .
  • Gene Knockdown : CRISPR/Cas9 targeting cyp1a reduces metabolite toxicity (↓50% mortality) .

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